Kinase Selectivity: A Comparison of CDK Inhibition Profiles for 2,5-Diazaspiro[3.4]octan-6-one Derived Inhibitors
A derivative of 2,5-Diazaspiro[3.4]octan-6-one, specifically compound 77 from US20240034731, demonstrates a clear selectivity profile against the cyclin-dependent kinase (CDK) family. This compound exhibits an IC50 of 200 nM against the CDK2/Cyclin E1 complex, while showing reduced potency against CDK1/Cyclin B1 with an IC50 of 375 nM [1]. This represents a 1.9-fold selectivity for CDK2 over CDK1. In contrast, a structurally distinct diazaspirocyclic series, the 2,8-diazaspiro[4.5]decan-1-ones, are primarily optimized for RIPK1 inhibition with IC50 values around 92 nM, demonstrating a divergent selectivity profile that would not be suitable for a CDK2/4-focused program [2].
| Evidence Dimension | Selectivity for CDK2 over CDK1 |
|---|---|
| Target Compound Data | IC50 (CDK2) = 200 nM; IC50 (CDK1) = 375 nM |
| Comparator Or Baseline | RIPK1 inhibitor (2,8-diazaspiro[4.5]decan-1-one derivative): IC50 (RIPK1) = 92 nM; no reported CDK activity |
| Quantified Difference | 1.9-fold selectivity (CDK2 vs CDK1) for the target compound-derived analog; comparator shows a different kinase target (RIPK1) with distinct potency. |
| Conditions | CDK2/Cyclin E1 and CDK1/Cyclin B1 Luminescent Assays; RIPK1 enzymatic assay. |
Why This Matters
This selectivity profile is critical for programs aiming to target specific CDK isoforms implicated in cancer, as a lack of selectivity can lead to dose-limiting toxicities from off-target kinase inhibition, thereby impacting the therapeutic window and the viability of a drug discovery program.
- [1] Iambic Therapeutics. (2024). US20240034731: Compounds and methods for the treatment of cancer. U.S. Patent Application Publication. (Data for Compound 77). View Source
- [2] Li, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128792. View Source
